Mangostin

概要

説明

Mangostin, also known as α-Mangostin, is a xanthone predominantly found in Garcinia mangostana . It is highly valued for its juicy, delicate texture and slightly astringent flavor . The fruit is commonly eaten fresh, canned, or dried . The plant is used locally in traditional medicine and has been promoted as an alternative cancer treatment .

Synthesis Analysis

A series of xanthone derivatives based on α-mangostin were designed and synthesized . The concise, efficient synthesis of alpha-mangostin is described in eight simple steps with 8.3% overall yield . Structure–activity relationship analysis indicates that the maintenance of the isopentene group at C-8 is essential for the cytotoxic activity .

Molecular Structure Analysis

α-Mangostin is a xanthone derivative, which can be isolated from the pericarps of the mangosteen fruit (Garcinia mangostana L.) . The main interaction between α-mangostin and human serum albumin (HSA) is hydrophobic interactions, while the main interaction between α-mangostin and transferrin (TRF) is hydrogen bonding and Van der Waals forces .

Chemical Reactions Analysis

α-Mangostin exerts promising anti-obesity, hepatoprotective, antidiabetic, cardioprotective, antioxidant, and anti-inflammatory effects on various pathways in cardiometabolic diseases . Structure–activity relationship (SAR) analysis reveals that the isopentene group at C-8 is critical for retaining the exceptional cytotoxicity of α-mangostin .

Physical And Chemical Properties Analysis

Mangostin is a plant/plant extract used in some OTC (over-the-counter) products . The molecular formula of Mangostin is C24H26O6 .

科学的研究の応用

Antimicrobial Agent

Alpha-Mangostin has been identified as an effective antimicrobial agent . A systematic review evaluated its antimicrobial activity against different microbes . It was found to be effective against microbes like Candida albicans, Streptococcus mutans, and Porphyromonas gingivalis . This suggests that alpha-Mangostin could be beneficial in the development of antimicrobial agents and germ-free food products .

Anti-Inflammatory

Alpha-Mangostin has been reported to possess anti-inflammatory properties . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Antibacterial

In addition to its antimicrobial properties, alpha-Mangostin has been found to have antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents.

Antifungal

Alpha-Mangostin also exhibits antifungal properties . This suggests that it could be used in the treatment of fungal infections.

Antiviral

Research has shown that alpha-Mangostin has antiviral properties . This indicates that it could be used in the development of antiviral drugs.

Antitumoral

Alpha-Mangostin has been reported to have antitumoral activities . This suggests that it could be used in the treatment of cancer.

Autoimmune Hepatitis Treatment

Alpha-Mangostin has been found to have a potent hepatoprotective activity, making it a potential therapeutic candidate for Concanavalin A-induced autoimmune hepatitis . It was found to decrease the level and immuno-expression of myeloperoxidase (MPO), indicating a decrease in the neutrophil infiltration into the liver .

Chemotherapy Enhancement

Alpha-Mangostin has been found to enhance the effects of chemotherapy, improve chemotherapy resistance, and reduce chemotherapy-induced cardiotoxicity .

作用機序

Target of Action

Alpha-Mangostin interacts with multiple targets in the body. It has been found to inhibit Chikungunya virus (CHIKV) by interacting with the E2–E1 heterodimeric glycoprotein and the ADP-ribose binding cavity of the nsP3 macrodomain . It also inhibits the TRPV3 calcium ion channel, which is vital for maintaining skin health . Furthermore, it has been shown to inhibit β-lactamase, an enzyme that contributes to antibiotic resistance .

Mode of Action

Alpha-Mangostin exerts its effects through various mechanisms. For instance, it inhibits CHIKV infection and replication by interacting with multiple CHIKV target proteins . It also inhibits TRPV3, reducing calcium influx and cytokine release, thereby protecting cells from TRPV3-induced death . In the context of antibiotic resistance, α-Mangostin inhibits β-lactamase in a dose-dependent manner .

Biochemical Pathways

Alpha-Mangostin affects several biochemical pathways. It has been shown to activate the SIRT1/3-FOXO3a pathway, which is associated with cell survival and longevity . It also modulates the PI3K/AKT signaling pathway, which is involved in cell proliferation and survival . Furthermore, it has been found to inhibit the fatty acid synthase pathway, which is associated with lipogenesis in cancer cells .

Pharmacokinetics

The pharmacokinetics of α-Mangostin have been studied in rats. Following intravenous administration, the disposition of α-Mangostin in rat plasma was biphasic, subdivided into a fast distribution and a slow elimination phase . Its oral bioavailability was found to be low

Result of Action

Alpha-Mangostin has been shown to induce apoptosis in various cell types. For instance, it induces apoptosis in cervical cancer cells by increasing BAX protein, decreasing caspase-3/7 activation, and increasing anti-apoptotic BCL-2 protein . It also induces apoptosis and inhibits metastasis of breast cancer cells via regulating RXRα-AKT signaling pathway .

Action Environment

The action of α-Mangostin can be influenced by environmental factors. For instance, its antifungal activity was investigated under conditions of 28 ± 1 °C and 95 ± 5% relative humidity . .

Safety and Hazards

When handling Mangostin, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The application of α-mangostin, particularly in cardiometabolic diseases, has been steadily investigated over the years . Investigations have been performed using in vitro cellular models, in vivo animal models and human volunteer intervention, with the majority of studies demonstrating promising results . The utility of α-mangostin as an investigational tool for certain diseases and how future derivatives may increase selectivity and potency for specific disease states is an area of ongoing research .

特性

IUPAC Name |

1,3,6-trihydroxy-7-methoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIZKKCNOBBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210420 | |

| Record name | Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in methanol | |

| Record name | Mangostin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Mangostin | |

Color/Form |

Faint yellow to yellow powder | |

CAS RN |

6147-11-1 | |

| Record name | α-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mangostin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mangostin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangostin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangostin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6-Trihydroxy-7-methoxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6RIV93RU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mangostin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 - 181 °C | |

| Record name | alpha-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

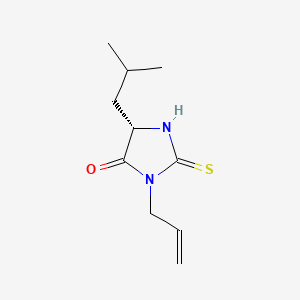

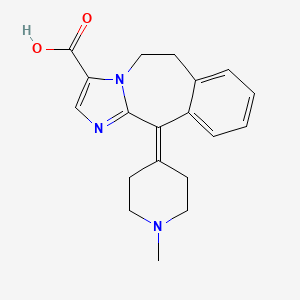

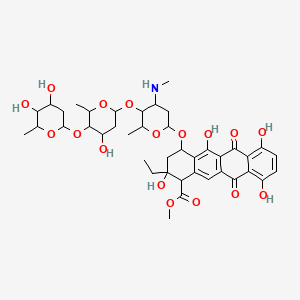

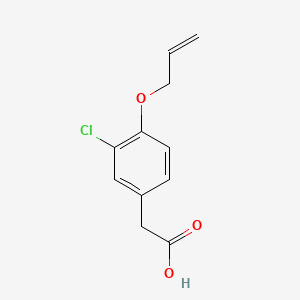

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。